molecular formula C18H22N8O B611095 Syk-IN-11 CAS No. 1491150-77-6

Syk-IN-11

Cat. No.: B611095
CAS No.: 1491150-77-6
M. Wt: 366.42
InChI Key: FPQNRXITKTZFMF-NWDGAFQWSA-N
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Description

Syk-IN-11 is a selective inhibitor of spleen tyrosine kinase (SYK), a cytoplasmic protein tyrosine kinase involved in various cellular processes, including immune cell signaling, proliferation, and survival. This compound has shown potential in targeting diseases where SYK plays a critical role, such as certain cancers and autoimmune disorders.

Preparation Methods

The synthesis of Syk-IN-11 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

    Formation of the core structure: This involves the reaction of appropriate starting materials under specific conditions to form the core structure of this compound.

    Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and reduction.

    Purification and characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Chemical Reactions Analysis

Syk-IN-11 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Autoimmune Diseases

Syk-IN-11 has shown promise in preclinical models for treating autoimmune diseases such as rheumatoid arthritis and lupus. By inhibiting Syk, the compound may reduce the hyperactivity of immune cells that contribute to tissue damage in these conditions.

Cancer Therapy

Research indicates that Syk may have dual roles in cancer, acting as both a tumor promoter and suppressor depending on the cellular context. Inhibiting Syk with compounds like this compound could help in certain cancers where Syk promotes tumor growth or metastasis. For instance, studies have demonstrated that Syk inhibition can lead to reduced proliferation of cancer cell lines in vitro .

Inflammatory Disorders

In conditions characterized by chronic inflammation, such as inflammatory bowel disease or chronic obstructive pulmonary disease (COPD), this compound may mitigate inflammation by inhibiting the signaling pathways activated by immune cell stimulation .

Case Study 1: Rheumatoid Arthritis

A study evaluated the effects of this compound on a mouse model of rheumatoid arthritis. The results indicated that treatment with this compound led to a significant reduction in joint inflammation and destruction compared to control groups. The mechanism was attributed to decreased B-cell activation and antibody production .

Case Study 2: B-cell Lymphoma

In a preclinical study involving B-cell lymphoma cell lines, this compound demonstrated potent anti-tumor activity by inducing apoptosis in cancerous cells. The study highlighted that inhibition of Syk led to reduced cell viability and proliferation rates .

Data Tables

Application AreaDisease TypeMechanismReference
Autoimmune DiseasesRheumatoid ArthritisInhibition of B-cell activity
Cancer TherapyB-cell LymphomaInduction of apoptosis
Inflammatory DisordersChronic Obstructive Pulmonary DiseaseModulation of immune response

Mechanism of Action

Syk-IN-11 exerts its effects by selectively inhibiting spleen tyrosine kinase (SYK). SYK is a key component of the B-cell receptor signaling pathway and other immune receptor pathways. By binding to the active site of SYK, this compound prevents its activation and subsequent phosphorylation of downstream signaling molecules. This inhibition disrupts cellular processes such as proliferation, survival, and immune cell activation .

Comparison with Similar Compounds

Syk-IN-11 can be compared with other SYK inhibitors such as fostamatinib, entospletinib, and lanraplenib. These compounds share similar mechanisms of action but differ in their potency, selectivity, and pharmacokinetic properties:

    Fostamatinib: An oral SYK inhibitor approved for the treatment of chronic immune thrombocytopenia.

    Entospletinib: A selective SYK inhibitor with potent anti-leukemic activity, particularly in acute myeloid leukemia.

    Lanraplenib: A next-generation SYK inhibitor with enhanced selectivity and favorable pharmacokinetic properties.

Properties

CAS No.

1491150-77-6

Molecular Formula

C18H22N8O

Molecular Weight

366.42

IUPAC Name

5-((1H-indol-7-yl)amino)-3-(((1R,2S)-2-aminocyclohexyl)amino)-1,2,4-triazine-6-carboxamide

InChI

InChI=1S/C18H22N8O/c19-11-5-1-2-6-12(11)23-18-24-17(15(16(20)27)25-26-18)22-13-7-3-4-10-8-9-21-14(10)13/h3-4,7-9,11-12,21H,1-2,5-6,19H2,(H2,20,27)(H2,22,23,24,26)/t11-,12+/m0/s1

InChI Key

FPQNRXITKTZFMF-NWDGAFQWSA-N

SMILES

N[C@@H]1[C@H](NC2=NN=C(C(N)=O)C(NC3=CC=CC4=C3NC=C4)=N2)CCCC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Syk-IN-11;  Syk IN 11;  SykIN11;  Syk-inhibitor-11;  Syk inhibitor 11;  Syk inhibitor-11; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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